molecular formula C9H8N2O2 B2583975 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1398584-50-3

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2583975
CAS RN: 1398584-50-3
M. Wt: 176.175
InChI Key: GELYDKXMSHXTOJ-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, also known as MPPCA, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. MPPCA is a pyrazolopyridine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis Heterocyclic compounds, including structures like pyrazolo[1,5-a]pyridines, are increasingly recognized for their potential in synthesizing central nervous system (CNS) acting drugs. This class of compounds, due to their unique functional groups, has been investigated for applications ranging from CNS depressants to agents that may cause euphoria or convulsion. The exploration of these compounds is driven by the need for novel therapeutic agents with reduced adverse effects, such as addiction or tolerance, commonly associated with many CNS drugs. The synthesis and modification of these heterocycles aim to create lead molecules for new CNS-targeted therapies (Saganuwan, 2017).

Regio-Orientation in Pyrazolo[1,5-a]Pyrimidines Research into the regioselectivity of reactions involving 3(5)-aminopyrazoles, closely related to pyrazolo[1,5-a]pyridines, has highlighted the significance of understanding molecular orientations for synthesizing pyrazolo[1,5-a]pyrimidines. Such studies are critical for clarifying controversies in literature regarding the substitution patterns on the pyrimidine ring, which directly impacts the synthesis of potentially biologically active compounds. This body of work contributes to a deeper understanding of the molecular interactions and reaction pathways of pyrazolo[1,5-a]pyrimidines, which is essential for their application in drug development and other scientific research areas (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis of Pyranopyrimidines The synthesis of pyranopyrimidine derivatives, which share a core structure with pyrazolo[1,5-a]pyridines, has been advanced through the use of hybrid catalysts. These catalysts facilitate the development of novel compounds with potential medicinal and pharmaceutical applications. The review of synthetic pathways employing these catalysts underscores the importance of innovative synthetic strategies in creating complex heterocyclic structures that could serve as lead molecules for drug development (Parmar, Vala, & Patel, 2023).

Microbial Metabolism of Pyridine Derivatives Studies on the microbial metabolism of pyridine derivatives, including pyrazolo[1,5-a]pyridines, have shown that these compounds can be degraded under both aerobic and anaerobic conditions. This research is crucial for understanding the environmental fate of these compounds and their potential biodegradation pathways. Such knowledge is essential for assessing the environmental impact of heterocyclic compounds and exploring their possible biotechnological applications in bioremediation (Kaiser, Feng, & Bollag, 1996).

properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)10-8(6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYDKXMSHXTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

1398584-50-3
Record name 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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